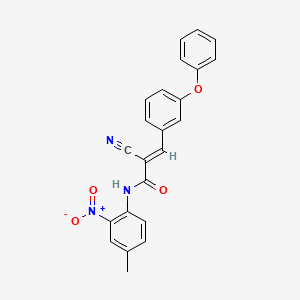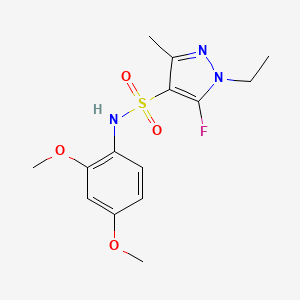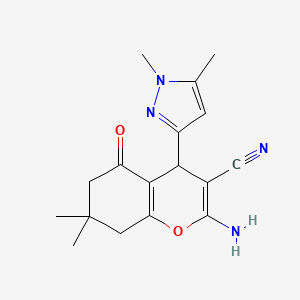![molecular formula C18H21N3O B10919540 (2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10919540.png)
(2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that features a pyrazole ring and a piperidine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
Attachment of the piperidine ring: This step involves the reaction of the pyrazole derivative with a piperidine-containing compound under appropriate conditions.
Formation of the propenone linkage: This is usually done via a condensation reaction between the pyrazole-piperidine intermediate and an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-BUTEN-1-ONE: Similar structure with a butenone linkage.
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-HEXEN-1-ONE: Similar structure with a hexenone linkage.
Uniqueness
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(4-PIPERIDINOPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of a pyrazole ring, piperidine moiety, and propenone linkage, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H21N3O/c1-20-14-15(13-19-20)5-10-18(22)16-6-8-17(9-7-16)21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12H2,1H3/b10-5+ |
InChI Key |
NMCXIPYGNDKXND-BJMVGYQFSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)N3CCCCC3 |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B10919463.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10919471.png)
![(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10919477.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B10919490.png)


![N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919501.png)
![4-(2-{(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide](/img/structure/B10919505.png)

![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10919509.png)
![(2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one](/img/structure/B10919515.png)
![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919520.png)
![3-(2-fluorophenyl)-6-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919533.png)
![[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10919539.png)
